D-Arginine hydrochloride

Description

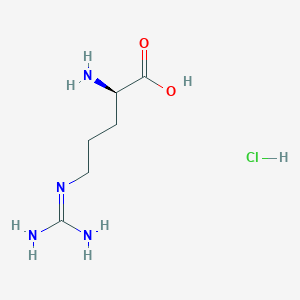

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883513 | |

| Record name | D-Arginine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-75-8 | |

| Record name | D-Arginine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine hydrochloride, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arginine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Arginine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-arginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE HYDROCHLORIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW80YGD17D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of D-Arginine Hydrochloride for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of D-Arginine hydrochloride, a crucial component in various research and pharmaceutical development applications. The guide details common synthetic routes, in-depth characterization methodologies, and presents key data in a structured format for ease of reference and comparison.

Introduction

D-Arginine, the non-proteinogenic stereoisomer of L-Arginine, has garnered increasing interest in biomedical research. While L-Arginine's roles are well-established, D-Arginine and other D-amino acids are now recognized for their unique physiological and pathological functions, including potential roles as signaling molecules and in neuroprotection.[1][2] The hydrochloride salt of D-Arginine is a stable, water-soluble form commonly used in experimental settings. This guide outlines the essential technical aspects of its synthesis and characterization for research purposes.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, broadly categorized into enzymatic and chemical approaches. Enzymatic methods are often preferred for their high stereoselectivity.

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific route to D-Arginine, often starting from a racemic mixture or the more abundant L-Arginine.

2.1.1. Kinetic Resolution of DL-Arginine using L-Arginase

This method relies on the selective conversion of L-Arginine to L-Ornithine by the enzyme L-arginase, leaving D-Arginine unreacted.[3]

Experimental Protocol:

-

Reaction Setup: A solution of DL-Arginine is prepared in an aqueous buffer at a pH range of 8.0 to 10.0.[3] A small amount of a divalent metal salt, such as a Mn²⁺ salt (10⁻³ to 10⁻⁵ M), can be added to enhance enzyme activity.[3]

-

Enzymatic Conversion: L-arginase (E.C. 3.5.3.1), typically isolated from bovine liver, is added to the solution. The reaction is maintained at a temperature between 20°C and 35°C for 5 to 48 hours, depending on the enzyme concentration.[3]

-

Enzyme Removal: Upon completion, the enzyme can be separated by ultrafiltration for potential reuse.[3]

-

Separation of D-Arginine: The unreacted D-Arginine is separated from the newly formed L-Ornithine. This can be achieved using ion-exchange chromatography, where the more basic ornithine binds to a strongly basic resin, allowing D-Arginine to be collected.[3]

-

Conversion to Hydrochloride Salt: The purified D-Arginine solution is then acidified with hydrochloric acid.

-

Isolation: The solution is concentrated under reduced pressure, and this compound is precipitated, often with the addition of a solvent like absolute ethanol. The resulting crystals are filtered, washed, and dried.[4]

Caption: Enzymatic synthesis of this compound.

Chemical Synthesis

Chemical synthesis routes often involve the guanidinylation of a chiral precursor like D-Ornithine.

2.2.1. Guanidinylation of D-Ornithine

This method involves the conversion of the side-chain amino group of D-Ornithine into a guanidinium (B1211019) group.

Experimental Protocol:

-

Protection of α-amino and carboxyl groups: The α-amino and carboxyl groups of D-Ornithine are first protected to ensure selective reaction at the side-chain amino group. Common protecting groups include Boc (tert-butoxycarbonyl) for the α-amino group and conversion to a methyl or ethyl ester for the carboxyl group.

-

Guanidinylation: The protected D-Ornithine is reacted with a guanidinylating agent. A variety of reagents can be used, such as S-methylisothiourea or 1H-pyrazole-1-carboxamidine hydrochloride. The reaction is typically carried out in an organic solvent in the presence of a base.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc group removal and saponification for ester hydrolysis).

-

Conversion to Hydrochloride Salt and Isolation: The resulting D-Arginine is converted to its hydrochloride salt and isolated as described in the enzymatic method.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅ClN₄O₂ | [5] |

| Molecular Weight | 210.66 g/mol | [5] |

| Melting Point | 216-218 °C (lit.) | [6] |

| Solubility | Soluble in water (50 mg/ml) | [6][7] |

| Appearance | White crystalline powder | [6] |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded using an FT-IR spectrometer.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2500 | O-H (carboxylic acid), N-H (amine/guanidinium) stretches |

| ~1700 | C=O (carboxylic acid) stretch |

| ~1670 | C=N (guanidinium) stretch |

| ~1600 | N-H bend |

| ~1400 | C-O stretch, O-H bend |

Note: Specific peak positions can vary slightly. The provided data is a general representation based on typical spectra of arginine hydrochloride.[5][8][9]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments in the molecule.

Experimental Protocol:

The sample is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), and the ¹H and ¹³C NMR spectra are acquired.

| ¹H NMR (in D₂O) | Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.7-3.8 | t | α-CH | |

| ~3.2 | t | δ-CH₂ | |

| ~1.8-2.0 | m | β-CH₂ | |

| ~1.6-1.8 | m | γ-CH₂ |

| ¹³C NMR (in D₂O) | Chemical Shift (ppm) | Assignment |

| ~175-180 | C=O (carboxyl) | |

| ~157 | C (guanidinium) | |

| ~55 | α-CH | |

| ~41 | δ-CH₂ | |

| ~28 | β-CH₂ | |

| ~24 | γ-CH₂ |

Note: Chemical shifts are approximate and can be influenced by solvent and pH.[10][11][12][13]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

The sample is introduced into a mass spectrometer, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the parent ion and its fragments are measured.

| Ion | m/z |

| [M+H]⁺ (D-Arginine) | 175.12 |

| Fragment Ions | 70.1, 60.0 |

Note: The observed mass corresponds to the free base D-Arginine. Fragmentation patterns can be used for structural confirmation.[14]

Purity and Enantiomeric Excess

3.3.1. Thin-Layer Chromatography (TLC)

TLC can be used for a quick assessment of purity and, with a chiral stationary phase or chiral mobile phase additive, for enantiomeric resolution.

Experimental Protocol:

-

A solution of the synthesized this compound is spotted on a TLC plate.

-

The plate is developed in an appropriate solvent system.

-

The spots are visualized, typically by spraying with a ninhydrin (B49086) solution and heating. The presence of a single spot indicates high purity.[15]

3.3.2. High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess.

Experimental Protocol:

-

The sample is dissolved in the mobile phase.

-

The solution is injected into an HPLC system equipped with a chiral column.

-

The retention times of the D- and L-enantiomers are compared to those of authentic standards.

-

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Role in Signaling Pathways

While the signaling pathways involving D-Arginine are not as extensively characterized as those for L-Arginine, D-amino acids are known to function as signaling molecules in various biological systems.[1] In bacteria, for instance, certain D-amino acids can regulate cell wall synthesis.[16] In mammals, the endogenous presence of D-amino acids like D-serine in the nervous system points to their role in neurotransmission.

A hypothesized role for D-Arginine could be as a modulator of nitric oxide (NO) synthesis, either by competing with L-Arginine for transport or by interacting with nitric oxide synthase (NOS) enzymes. Further research is required to elucidate the precise signaling mechanisms.

Caption: Hypothesized modulation of L-Arginine signaling by D-Arginine.

References

- 1. lifetein.com [lifetein.com]

- 2. benchchem.com [benchchem.com]

- 3. US5591613A - Method for the preparation of D-arginine and L-ornithine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. L-arginine, hydrochloride [webbook.nist.gov]

- 6. D-(-)-Arginine hydrochloride | 627-75-8 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. arar.sci.am [arar.sci.am]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Page loading... [guidechem.com]

- 12. D(-)-Arginine(157-06-2) 1H NMR spectrum [chemicalbook.com]

- 13. L-Arginine hydrochloride(1119-34-2) 1H NMR [m.chemicalbook.com]

- 14. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. Bacterial synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of D-Arginine Hydrochloride in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-Arginine, the dextrorotatory isomer of the amino acid arginine, presents a distinct and nuanced mechanism of action in neuronal cells compared to its well-studied counterpart, L-Arginine. While L-Arginine is the canonical substrate for nitric oxide synthase (NOS), a pivotal enzyme in neuronal signaling, evidence indicates D-Arginine does not effectively serve as a substrate or a direct competitive inhibitor for neuronal NOS (nNOS).[1] Instead, the primary therapeutic potential of D-Arginine hydrochloride in neuroscience appears to stem from its neuroprotective properties, particularly in counteracting glucocorticoid-induced neurotoxicity.[2] This mechanism, coupled with potential antioxidant effects, positions D-Arginine as a unique modulator of neuronal health, acting independently of the primary nitric oxide pathway. This guide provides a comprehensive overview of the current understanding of D-Arginine's neuronal mechanisms, presents quantitative data on its interactions, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Interaction with Neuronal Nitric Oxide Synthase (nNOS)

A foundational aspect of arginine metabolism in neurons is the synthesis of nitric oxide (NO), a critical retrograde messenger, from L-Arginine by nNOS.[3][4] A common misconception is that D-Arginine might act as a competitive inhibitor of this pathway. However, experimental evidence demonstrates that D-Arginine does not significantly inhibit the binding of L-Arginine analogs to the substrate-binding domain of nNOS.[1] This indicates that D-Arginine has a very low affinity for the enzyme's active site and does not act as a direct competitive inhibitor.

Therefore, the neuronal effects of D-Arginine are considered to be largely independent of the NO synthesis pathway. This is a critical distinction from L-Arginine and various synthetic analogs designed to inhibit NOS.[5]

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, which requires the binding of both glutamate (B1630785) (at the GluN2 subunit) and a co-agonist, typically glycine (B1666218) or D-serine (at the GluN1 subunit), for activation.[6][7] Given the structural similarity of D-Arginine to these amino acids, a potential interaction with the NMDA receptor has been considered.

However, current literature does not support a direct role for D-Arginine as either an agonist or a competitive antagonist at the glutamate or glycine binding sites of the NMDA receptor.[8][9] While some cationic, arginine-rich peptides have demonstrated neuroprotective effects by modulating NMDA receptor expression and reducing excitotoxic calcium influx, this appears to be an indirect effect not attributable to direct binding of the D-Arginine monomer to a ligand site.[10]

Neuroprotection Against Glucocorticoid-Induced Toxicity

The most compelling evidence for a direct mechanism of action for D-Arginine in neuronal cells lies in its ability to counteract the neurotoxic effects of high concentrations of glucocorticoids (GCs).[2] Prolonged exposure to elevated GCs, a hallmark of chronic stress, can predispose the central nervous system to damage by increasing oxidative stress and dysregulating the nitric oxide pathway.[2]

D-Arginine has been shown to provide neuroprotection against this GC-induced toxicity. A key advantage of this mechanism is its specificity; D-Arginine neutralizes the neurotoxic effects of GCs in the CNS without compromising their essential peripheral anti-inflammatory and immunosuppressive actions.[2] This suggests a novel therapeutic avenue for mitigating the neurological side effects of long-term GC therapy or chronic stress.

Data Presentation

Quantitative data on the direct interaction of this compound with key neuronal targets is sparse, primarily because it does not appear to be a potent ligand for the primary L-Arginine-utilizing enzymes or glutamate receptors. The following table summarizes the known interactions.

| Target Protein | Interaction Type | Quantitative Value (Ki, IC50, etc.) | Reference |

| Neuronal Nitric Oxide Synthase (nNOS) | Substrate Activity | Not a substrate | [11] |

| Neuronal Nitric Oxide Synthase (nNOS) | Competitive Inhibition | Not observed to inhibit L-NNA binding | [1] |

| NMDA Receptor (GluN2 Subunit) | Ligand Binding | No direct binding reported | - |

| NMDA Receptor (GluN1 Subunit) | Ligand Binding | No direct binding reported | - |

Experimental Protocols

Protocol: Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

This protocol is adapted from commercially available kits and is designed to measure nNOS activity by quantifying the conversion of radiolabeled L-Arginine to L-Citrulline.[12]

Objective: To determine if this compound inhibits or alters the enzymatic activity of nNOS.

Materials:

-

Neuronal tissue homogenate or purified nNOS enzyme.

-

Homogenization Buffer (e.g., 25 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA).

-

Reaction Buffer (e.g., 50 mM HEPES pH 7.4, 1 mM DTT, 100 µM L-Arginine).

-

Cofactors: NADPH (1 mM), CaCl₂ (2 mM), Calmodulin (1 µM), Tetrahydrobiopterin (BH₄, 10 µM).

-

[³H]-L-Arginine.

-

Stop Buffer (e.g., 100 mM HEPES pH 5.5, 10 mM EDTA).

-

Dowex AG 50WX-8 resin (Na⁺ form), equilibrated in Stop Buffer.

-

Scintillation fluid and counter.

Procedure:

-

Sample Preparation: Homogenize neuronal tissue (e.g., cerebellum) in ice-cold Homogenization Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic fraction) containing nNOS.[12]

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

50 µL Reaction Buffer

-

10 µL Cofactor Mix (NADPH, CaCl₂, Calmodulin, BH₄)

-

1 µL [³H]-L-Arginine

-

10 µL of test compound (this compound at various concentrations) or vehicle control.

-

20 µL of enzyme preparation (tissue supernatant).

-

-

Incubation: Initiate the reaction by adding the enzyme preparation. Incubate at 37°C for 30 minutes.

-

Stopping the Reaction: Terminate the reaction by adding 400 µL of ice-cold Stop Buffer.

-

Separation: Add 200 µL of the equilibrated Dowex resin slurry to each tube to bind the unreacted [³H]-L-Arginine. Vortex and centrifuge.

-

Quantification: Transfer the supernatant, containing the neutrally charged [³H]-L-Citrulline, to a scintillation vial. Add scintillation fluid and count the radioactivity using a scintillation counter.

-

Analysis: Compare the amount of [³H]-L-Citrulline produced in the presence of D-Arginine to the control to determine any inhibitory effect.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the modulatory effects of this compound on NMDA receptor currents in cultured neurons.[13][14]

Objective: To determine if this compound alters NMDA-gated ion channel currents.

Materials:

-

Cultured primary hippocampal or cortical neurons on coverslips.[15]

-

External Solution (aCSF): 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM Glycine. pH adjusted to 7.2 with NaOH.

-

Internal Pipette Solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES. pH adjusted to 7.2 with CsOH.

-

Agonists: NMDA (100 µM), Glycine (10 µM).

-

Test Compound: this compound (1 µM - 1 mM).

-

Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).

Procedure:

-

Preparation: Place a coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.

-

Obtaining a Seal: Under visual guidance, approach a neuron with the micropipette while applying positive pressure. Upon contact, release pressure to form a high-resistance (>1 GΩ) "giga-seal".

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.

-

Recording:

-

Clamp the cell voltage at -70 mV.

-

Establish a baseline recording in the external solution.

-

Using a fast perfusion system, apply the agonist solution (NMDA + Glycine) for a brief period (e.g., 200 ms) to elicit an inward current.

-

Wash with the external solution until the current returns to baseline.

-

Perfuse the cell with the external solution containing the desired concentration of this compound for 2-3 minutes.

-

During the D-Arginine perfusion, re-apply the agonist solution and record the resulting current.

-

-

Analysis: Compare the amplitude and kinetics of the NMDA-evoked current in the absence and presence of this compound to determine any modulatory effects.

Protocol: Glucocorticoid-Induced Neurotoxicity Assay

This protocol outlines a method to assess the neuroprotective effects of this compound against glucocorticoid-induced cell death in a neuronal cell culture model.[16][17]

Objective: To quantify the ability of this compound to protect neurons from damage induced by high concentrations of a synthetic glucocorticoid.

Materials:

-

Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y differentiated neurons).

-

Culture medium (e.g., Neurobasal medium with B-27 supplement).[15]

-

Glucocorticoid: Dexamethasone (stock solution in DMSO).

-

Test Compound: this compound (stock solution in water).

-

96-well culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol).

-

Plate reader (570 nm).

Procedure:

-

Cell Plating: Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

-

Treatment Groups:

-

Control (vehicle only).

-

Dexamethasone only (e.g., 100 µM).

-

This compound only (various concentrations).

-

Dexamethasone + this compound (co-treatment).

-

-

Incubation: Pre-treat the designated wells with this compound for 1 hour. Then, add Dexamethasone to the appropriate wells. Incubate the plate for 24 hours at 37°C.

-

Cell Viability Assessment (MTT Assay):

-

Remove the treatment media and add 100 µL of fresh medium containing MTT reagent (0.5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Carefully remove the MTT medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control group. Determine if this compound significantly rescues the reduction in viability caused by Dexamethasone.

Conclusion and Future Directions

The mechanism of action of this compound in neuronal cells is fundamentally different from its L-isomer. It does not appear to directly engage with the canonical L-Arginine pathways, such as nitric oxide synthesis via nNOS, nor does it act as a direct ligand for NMDA receptors. The preponderance of current evidence points to a distinct neuroprotective role, primarily through the attenuation of glucocorticoid-induced neurotoxicity. This positions D-Arginine as a potentially valuable therapeutic agent for neurological conditions associated with chronic stress or high-dose glucocorticoid treatment, precisely because it avoids direct interference with major neurotransmitter systems.

Future research should focus on elucidating the precise molecular targets within the glucocorticoid toxicity pathway that are modulated by D-Arginine. Furthermore, a more detailed investigation into its antioxidant properties and its effects on mitochondrial function in neurons is warranted to build a complete picture of its neuroprotective capabilities.

References

- 1. NG-nitro-L-[3H]arginine binding properties of neuronal nitric oxide synthase in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Arginine as a neuroprotective amino acid: promising outcomes for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Competitive Gly/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]

- 11. Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084) | Abcam [abcam.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]

- 16. In vitro modeling of glucocorticoid mechanisms in stress-related mental disorders: Current challenges and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DSpace [scholarworks.umass.edu]

A Comparative In-Vivo Analysis of D-Arginine and L-Arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the in-vivo biological roles of D-Arginine and its naturally occurring stereoisomer, L-Arginine. While L-Arginine is widely recognized for its critical functions in nitric oxide synthesis and the urea (B33335) cycle, the in-vivo profile of D-Arginine is less understood and often relegated to that of an inactive counterpart. This document elucidates the distinct metabolic pathways, physiological effects, and pharmacokinetic profiles of both isomers, supported by quantitative data, detailed experimental protocols, and pathway visualizations. A key focus is the metabolic divergence, with L-Arginine serving as a substrate for nitric oxide synthase and arginase, while D-Arginine is primarily metabolized by D-amino acid oxidase. Understanding these fundamental differences is crucial for researchers in drug development and life sciences to inform experimental design and interpret findings accurately.

Introduction

L-Arginine, a semi-essential amino acid, is a cornerstone of numerous physiological processes. It serves as the primary substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a critical signaling molecule in vasodilation, neurotransmission, and immune responses.[1] Furthermore, L-Arginine is a key intermediate in the urea cycle, facilitating the detoxification of ammonia (B1221849).[2] Its metabolic versatility extends to the synthesis of creatine, polyamines, proline, and glutamate.[3]

In contrast, D-Arginine, its D-enantiomer, is not a substrate for NOS and therefore does not directly contribute to NO production.[4] This distinction has led to its frequent use as a negative control in studies investigating the L-Arginine-NO pathway. However, D-Arginine is not biologically inert. It is metabolized in vivo by D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids.[5] This guide explores the in-vivo consequences of this metabolic pathway and provides a comprehensive comparison with the well-established roles of L-Arginine.

Comparative Biological Roles and Metabolism

The fundamental difference in the in-vivo roles of L-Arginine and D-Arginine stems from the stereospecificity of the enzymes that metabolize them.

L-Arginine: The Nitric Oxide Precursor and Urea Cycle Intermediate

L-Arginine is actively transported into cells and serves as a substrate for two major enzymatic pathways:

-

Nitric Oxide Synthase (NOS) Pathway: All three isoforms of NOS (eNOS, nNOS, and iNOS) exclusively utilize L-Arginine to produce nitric oxide and L-Citrulline.[6] NO plays a crucial role in regulating blood pressure, blood flow, and immune function.[7]

-

Arginase Pathway: Arginase converts L-Arginine to L-Ornithine and urea.[2] This is a critical step in the urea cycle for ammonia detoxification. L-Ornithine is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

D-Arginine: Metabolism via D-Amino Acid Oxidase

D-Arginine is not recognized by NOS or arginase. Its primary metabolic fate in vivo is through the action of D-amino acid oxidase (DAAO), a flavoenzyme predominantly found in the peroxisomes of the kidney and liver.[5] The metabolism of D-Arginine by DAAO yields three products:

-

α-keto-δ-guanidinovalerate

-

Ammonia

-

Hydrogen Peroxide

While the in-vivo conversion of D-Arginine to L-Arginine has been suggested, the precise pathway and its physiological significance are still under investigation.[8] The accumulation of ammonia and hydrogen peroxide from D-Arginine metabolism can have toxicological implications.[1]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the in-vivo effects and pharmacokinetics of L-Arginine and D-Arginine.

Table 1: Comparative Pharmacokinetics of L-Arginine and D-Arginine

| Parameter | L-Arginine | D-Arginine | Reference |

| Oral Bioavailability | ~20% (highly variable) in humans | Higher than L-Arginine in mice | [9] |

| Peak Plasma Concentration (Cmax) | 50.0 ± 13.4 µg/mL (10g oral dose in humans) | ~1000 nmol/mL (2g/kg oral dose in mice) | [9] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour (10g oral dose in humans) | 30-60 minutes (2g/kg oral dose in mice) | [9] |

| Toxicity (LD50, intraperitoneal in mice) | Not specified | 2800 mg/kg ("light toxicity order") | [10] |

Table 2: Comparative In Vivo Effects of L-Arginine and D-Arginine Administration in Rats (1000 mg/kg/day for 16 weeks)

| Parameter | Effect of L-Arginine | Effect of D-Arginine | Reference |

| L-Arginine Levels | Increased in skeletal muscle | Increased in upper small intestine and kidney | [8] |

| Urea Levels | No significant change in measured organs | Significantly increased in skeletal muscle | [8] |

| Arginine Decarboxylase (ADC) Protein Expression | Increased in liver, decreased in upper small intestine | Increased in liver, decreased in upper small intestine | [8] |

| Endothelial Nitric Oxide Synthase (eNOS) Protein Expression | No significant change | Increased | [8] |

| Creatinine Levels | Significantly reduced in urine | Significantly reduced in urine, increased in upper small intestine | [8] |

| Hydroxyproline Levels | No significant change | Decreased in upper small intestine, increased in kidney and brain | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to compare the in-vivo effects of L-Arginine and D-Arginine.

Protocol for In Vivo Administration and Sample Collection in Rats

-

Animal Model: Male Sprague-Dawley rats (9 weeks old).

-

Acclimatization: House animals in individual cages for at least one week with free access to standard chow and water.

-

Administration: Dissolve L-Arginine or D-Arginine in drinking water at a concentration calculated to provide a dose of 1000 mg/kg/day based on average daily water consumption. A control group receives plain drinking water. Administer for a period of 16 weeks.

-

Sample Collection:

-

Blood: Collect blood samples via tail vein at specified time points. For terminal collection, collect trunk blood after decapitation. Separate plasma by centrifugation and store at -80°C.

-

Tissues: At the end of the study, euthanize the rats and harvest tissues (liver, kidney, skeletal muscle, upper small intestine, aorta, lungs, brain). Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.

-

Urine: House rats in metabolic cages for 24-hour urine collection at specified intervals.

-

Protocol for HPLC Quantification of Arginine Isomers in Plasma

This protocol is adapted from methods for quantifying arginine and its derivatives.[11][12]

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (e.g., L-Homoarginine).

-

Deproteinize the sample by adding 400 µL of ice-cold methanol.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Detection:

-

Pre-column derivatization: Use o-phthalaldehyde (B127526) (OPA) for fluorescence detection.

-

Fluorescence Detector: Set excitation and emission wavelengths appropriate for the OPA derivatives (e.g., Ex: 340 nm, Em: 450 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of L-Arginine and D-Arginine.

-

Calculate the concentration of each isomer in the plasma samples based on the peak area relative to the internal standard and the standard curve.

-

Protocol for D-Amino Acid Oxidase (DAAO) Activity Assay in Kidney Tissue

This protocol is based on the principle of detecting hydrogen peroxide produced from the DAAO reaction.[13]

-

Tissue Homogenization:

-

Homogenize ~50 mg of frozen kidney tissue in 500 µL of ice-cold phosphate (B84403) buffer (e.g., 100 mM, pH 8.0).

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic and peroxisomal fraction) for the assay.

-

-

Reaction Mixture (per well of a 96-well plate):

-

50 µL of tissue homogenate supernatant.

-

150 µL of assay buffer containing:

-

D-Arginine (substrate, e.g., 10 mM final concentration).

-

Horseradish peroxidase (HRP, e.g., 2 U/mL).

-

A suitable chromogenic substrate for HRP (e.g., Amplex Red or o-dianisidine).

-

-

-

Assay Procedure:

-

Incubate the plate at 37°C.

-

Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 570 nm for Amplex Red) at multiple time points (kinetic assay).

-

-

Calculation:

-

Calculate the rate of change in absorbance.

-

Use a standard curve generated with known concentrations of hydrogen peroxide to convert the rate of absorbance change to the rate of H2O2 production.

-

Express DAAO activity as nmol of H2O2 produced per minute per mg of protein.

-

Protocol for Arginase Activity Assay in Liver Tissue

This colorimetric assay measures the amount of urea produced from the arginase-catalyzed hydrolysis of L-Arginine.[8]

-

Tissue Homogenization:

-

Homogenize ~50 mg of frozen liver tissue in 500 µL of lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Arginase Activation:

-

To 50 µL of the liver homogenate, add 50 µL of a solution containing 10 mM MnCl2 in 50 mM Tris-HCl (pH 7.5).

-

Incubate at 55-60°C for 10 minutes to activate arginase.

-

-

Arginase Reaction:

-

Add 50 µL of L-Arginine solution (e.g., 0.5 M, pH 9.7) to the activated homogenate.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 400 µL of an acid mixture (e.g., H2SO4:H3PO4:H2O at a 1:3:7 ratio).

-

-

Urea Detection:

-

Add 25 µL of α-isonitrosopropiophenone (ISPF) solution (9% in absolute ethanol).

-

Heat at 100°C for 45 minutes.

-

Cool in the dark for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation:

-

Generate a standard curve using known concentrations of urea.

-

Calculate the amount of urea produced in the samples.

-

Express arginase activity as µmol of urea produced per minute per mg of protein.

-

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways for L-Arginine and D-Arginine.

Caption: Metabolic fate of L-Arginine in vivo.

Caption: Metabolic fate of D-Arginine in vivo.

Conclusion

The in-vivo biological roles of D-Arginine and L-Arginine are fundamentally distinct, a consequence of the stereospecificity of the enzymes that govern their metabolism. L-Arginine is a vital substrate for nitric oxide synthesis and the urea cycle, with profound implications for cardiovascular health, immune function, and nitrogen metabolism. D-Arginine, while not a substrate for NOS, is actively metabolized by DAAO, leading to the production of an α-keto acid, ammonia, and hydrogen peroxide. This metabolic pathway results in a different pharmacokinetic profile and distinct physiological effects compared to L-Arginine. For researchers and professionals in drug development, a clear understanding of these differences is paramount for the design of rigorous experiments, the accurate interpretation of results, and the development of novel therapeutic strategies that may target these pathways. The use of D-Arginine as a simple negative control for L-Arginine should be approached with caution, considering its own metabolic fate and potential biological activities.

References

- 1. In vitro study of the metabolic effects of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

Metabolic Pathway Analysis of D-Arginine in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Arginine, the D-enantiomer of the conditionally essential amino acid L-Arginine, has long been considered the less biologically active of the two. However, emerging research has shed light on its distinct metabolic pathways and potential physiological roles in mammalian systems. This technical guide provides a comprehensive analysis of D-Arginine metabolism, focusing on the core enzymatic processes, downstream metabolic fate, and potential signaling implications. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Visualizations of the central metabolic pathway and associated experimental workflows are included to facilitate a deeper understanding of D-Arginine's biological journey.

The Core Metabolic Pathway of D-Arginine

In mammals, the primary catabolic pathway for D-Arginine is initiated by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO). This enzyme exhibits stereospecificity, acting on D-amino acids while not affecting their L-counterparts[1]. The highest DAAO activity is typically found in the kidney and liver[1].

The central reaction catalyzed by DAAO is the oxidative deamination of D-Arginine. This process converts D-Arginine into the α-keto acid, 2-keto-5-guanidinovalerate (also known as α-keto-δ-guanidinovaleric acid), with the concomitant production of ammonia (B1221849) (NH₃) and hydrogen peroxide (H₂O₂)[1].

The primary metabolic pathway of D-Arginine is depicted below:

Downstream Metabolic Fate of 2-Keto-5-Guanidinovalerate

The metabolic fate of 2-keto-5-guanidinovalerate is not as extensively characterized as the initial conversion of D-Arginine. However, available evidence suggests several possibilities:

-

Cyclization: 2-Keto-5-guanidinovalerate can undergo spontaneous intramolecular cyclization to form a cyclic compound[2].

-

Excretion: In conditions of high arginine levels, such as the genetic disorder hyperargininemia, 2-keto-5-guanidinovalerate and its cyclic form have been identified in the urine, indicating a pathway for its elimination from the body[2].

-

Further Metabolism: While specific enzymatic pathways for the further breakdown of 2-keto-5-guanidinovalerate in healthy mammals are not well-defined, it is plausible that it can be further metabolized through pathways common to other α-keto acids, potentially entering central carbon metabolism.

Quantitative Data on D-Arginine Metabolism

The following tables summarize available quantitative data on D-Arginine concentrations in various tissues and the kinetic parameters of D-amino acid oxidase.

Table 1: D-Arginine Concentrations in Mammalian Tissues

| Tissue | Species | Concentration | Reference |

| Plasma | Mouse (ICR) | Undetectable (endogenous) | [3] |

| Plasma (post-oral administration) | Mouse (ICR) | ~2.4-fold increase | [4] |

| Cerebral Cortex | Mouse (ICR) | Undetectable (endogenous) | [3] |

| Cerebral Cortex (post-oral admin.) | Mouse (ICR) | Up to 94 pmol/mg wet tissue | [3] |

| Hypothalamus | Mouse (ICR) | Undetectable (endogenous) | [3] |

| Liver (post-oral administration) | Mouse (ICR) | ~719 pmol/mg wet tissue | [3] |

Table 2: Kinetic Parameters of D-Amino Acid Oxidase (DAAO) with D-Arginine

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg protein) | Reference |

| Human Kidney | ~1.8 | Not Specified | |

| Pig Kidney | 1.8 | 0.15 |

Signaling Pathways Potentially Influenced by D-Arginine

While L-Arginine is the well-established substrate for nitric oxide synthase (NOS) and a key player in NMDA receptor function, the role of D-Arginine in these signaling pathways is less direct and still under investigation.

Nitric Oxide Synthesis

D-Arginine is not a substrate for nitric oxide synthase[5]. However, some studies suggest that D-Arginine can activate nitric oxide production through a receptor-mediated mechanism, possibly involving α-2 adrenoceptors, which then leads to the activation of endothelial nitric oxide synthase (eNOS)[5]. This indicates a non-substrate-based role for D-Arginine in modulating nitric oxide signaling.

NMDA Receptor Signaling

The direct interaction of D-Arginine with the N-methyl-D-aspartate (NMDA) receptor is not well-established. L-Arginine and its downstream product, nitric oxide, are known to modulate NMDA receptor activity[4][6]. Given that D-Arginine can indirectly influence nitric oxide levels, it may have a downstream modulatory effect on NMDA receptors. However, direct electrophysiological studies are needed to confirm any direct binding or allosteric modulation of the NMDA receptor by D-Arginine.

Experimental Protocols

D-Amino Acid Oxidase (DAAO) Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring DAAO activity in tissue homogenates by monitoring the production of α-keto acids[7][8].

Materials:

-

Tissue of interest (e.g., kidney, liver)

-

Homogenization Buffer: 75 mM Sodium Pyrophosphate, pH 8.5

-

Assay Buffer: 75 mM Sodium Pyrophosphate, pH 8.5

-

D-Arginine solution (substrate): 100 mM in Assay Buffer

-

2,4-Dinitrophenylhydrazine (DNPH) solution: 1 mM in 1 M HCl

-

0.6 M NaOH

-

UV/Vis Spectrophotometer

Procedure:

-

Tissue Homogenization:

-

Excise and weigh the tissue on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (crude enzyme extract) and keep it on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine 100 µL of the crude enzyme extract with 800 µL of Assay Buffer and 100 µL of 100 mM D-Arginine solution.

-

For the blank, substitute the D-Arginine solution with 100 µL of Assay Buffer.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Derivatization and Measurement:

-

Stop the reaction by adding 500 µL of 1 mM DNPH solution.

-

Incubate at room temperature for 10 minutes to allow for the formation of the 2,4-dinitrophenylhydrazone derivative of the α-keto acid.

-

Add 2.5 mL of 0.6 M NaOH to develop the color.

-

Measure the absorbance at 445 nm.

-

-

Calculation:

-

Calculate the amount of 2-keto-5-guanidinovalerate produced using a standard curve generated with known concentrations of a similar α-keto acid.

-

Express DAAO activity as µmol of product formed per minute per mg of protein.

-

UPLC-MS/MS Analysis of D-Arginine and its Metabolites

This protocol provides a general framework for the sensitive and specific quantification of D-Arginine and 2-keto-5-guanidinovalerate in biological matrices like plasma or tissue homogenates.

Materials:

-

Plasma or tissue homogenate

-

Internal Standard (IS): D-Arginine-¹³C₆,¹⁵N₄

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

UPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

-

-

UPLC Conditions:

-

Column: A chiral column suitable for amino acid separation (e.g., a CROWNPAK CR-I(+) column) is recommended for separating D- and L-Arginine. A HILIC column can be used for the separation of 2-keto-5-guanidinovalerate.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase should be optimized for the separation of the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

D-Arginine: Precursor ion (Q1) m/z 175.1 -> Product ion (Q3) m/z 70.1

-

D-Arginine-¹³C₆,¹⁵N₄ (IS): Precursor ion (Q1) m/z 185.1 -> Product ion (Q3) m/z 74.1

-

2-keto-5-guanidinovalerate: Precursor ion (Q1) m/z 174.1 -> Product ion (Q3) m/z 115.1 (This is a predicted transition and should be optimized experimentally).

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of D-Arginine and 2-keto-5-guanidinovalerate spiked into a surrogate matrix.

-

Calculate the concentration of the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Conclusion

The metabolic pathway of D-Arginine in mammalian systems is primarily a catabolic process initiated by D-amino acid oxidase, leading to the formation of 2-keto-5-guanidinovalerate. While the downstream fate of this α-keto acid requires further elucidation, its presence in urine suggests a mechanism for its clearance. The influence of D-Arginine on key signaling pathways, such as nitric oxide synthesis, appears to be indirect and receptor-mediated, distinguishing it from the direct substrate role of L-Arginine. The provided quantitative data and detailed experimental protocols offer a foundation for researchers and drug development professionals to further investigate the physiological and pathological significance of D-Arginine metabolism. Future studies focusing on the complete metabolic fate of 2-keto-5-guanidinovalerate and the specific signaling cascades initiated by D-Arginine will be crucial in fully understanding its role in mammalian biology.

References

- 1. scispace.com [scispace.com]

- 2. Excretion of alpha-keto-delta-guanidinovaleric acid and its cyclic form in patients with hyperargininemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor activation induces nitric oxide synthesis from arginine in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The modulation of NMDA receptors and L-arginine/nitric oxide pathway is implicated in the anti-immobility effect of creatine in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two spectrophotometric assays for D-amino acid oxidase: for the study of distribution patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

enantioselective synthesis methods for D-Arginine hydrochloride

An In-depth Technical Guide to the Enantioselective Synthesis of D-Arginine Hydrochloride

Introduction

D-Arginine, the non-proteinogenic stereoisomer of L-Arginine, is a critical chiral building block in the pharmaceutical industry. Its unique stereochemistry is leveraged in the synthesis of various active pharmaceutical ingredients (APIs), including peptides, peptidomimetics, and other complex molecules where precise stereocontrol is essential for biological activity and therapeutic efficacy. The hydrochloride salt of D-Arginine is often preferred due to its stability and solubility. This technical guide provides a comprehensive overview of the core enantioselective methods for producing this compound, tailored for researchers, scientists, and professionals in drug development. The focus is on enzymatic resolution, chemical resolution, and physicochemical separation techniques, presenting detailed experimental protocols, comparative data, and process workflows.

Core Synthesis Strategies

The synthesis of enantiomerically pure this compound primarily relies on the resolution of a racemic mixture of DL-Arginine. Key industrial and laboratory-scale strategies include:

-

Enzymatic Kinetic Resolution: This highly selective method utilizes enzymes that preferentially act on one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

-

Chemical Resolution: This classical approach involves the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture. These salts exhibit different physical properties, such as solubility, which allows for their separation.

-

Preferential Crystallization: A physicochemical method that involves inducing the crystallization of the desired enantiomer from a supersaturated solution of the racemate.

Enzymatic Kinetic Resolution using L-Arginase

This method leverages the high stereoselectivity of the enzyme L-arginase (E.C. 3.5.3.1), which specifically catalyzes the hydrolysis of L-Arginine into L-ornithine and urea, leaving the D-Arginine enantiomer untouched in the reaction mixture. This process is an effective dynamic kinetic resolution for isolating D-Arginine.[1]

Logical Workflow

Caption: Workflow for D-Arginine production via enzymatic resolution.

Experimental Protocol

The following protocol is adapted from the method described for the enzymatic conversion of DL-Arginine.[1]

-

Preparation of Reaction Medium: Prepare an aqueous solution of DL-Arginine with a concentration ranging from 5% to 40% by weight.

-

pH and Cofactor Addition: Adjust the pH of the solution to a range of 8.0 to 10.0. To enhance enzyme activity, add a salt of a bivalent metal, preferably a Mn²⁺ salt (e.g., MnCl₂), to a final concentration of 10⁻³ to 10⁻⁵ M.[1]

-

Enzymatic Reaction: Add L-arginase to the solution. Maintain the reaction temperature between 20°C and 35°C. The reaction time will depend on the enzyme concentration and is typically between 5 and 48 hours.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the depletion of L-Arginine or the formation of L-ornithine using techniques like HPLC.

-

Separation of D-Arginine: Once the conversion of L-Arginine is complete, the resulting D-Arginine can be separated from L-ornithine and other components using standard methods such as ion-exchange chromatography.

-

Conversion to Hydrochloride Salt: The purified D-Arginine is dissolved in water, and the pH is adjusted with hydrochloric acid. The solution is then concentrated, and this compound is precipitated by the addition of a suitable anti-solvent like ethanol (B145695).

Quantitative Data

| Parameter | Value/Range | Reference |

| Substrate Concentration | 5 - 40% (w/w) | [1] |

| pH | 8.0 - 10.0 | [1] |

| Temperature | 20 - 35 °C | [1] |

| Reaction Time | 5 - 48 hours | [1] |

| Cofactor (Mn²⁺) | 10⁻³ - 10⁻⁵ M | [1] |

The Hydantoinase Process

The "hydantoinase process" is a powerful multi-enzymatic industrial method for producing various D-amino acids with high yield and enantioselectivity.[2] It involves a dynamic kinetic resolution cascade starting from a racemic 5-substituted hydantoin (B18101).

Signaling Pathway

Caption: Multi-enzyme cascade of the industrial hydantoinase process.

Methodology Overview

While a specific protocol for D-Arginine via this method is not detailed in the provided results, the general process is as follows[2]:

-

Racemization: The process starts with a racemic mixture of the hydantoin derivative of arginine. A hydantoin racemase enzyme continuously interconverts the L-hydantoin into D-hydantoin, ensuring a theoretical yield of 100%.

-

Hydrolysis: A stereoselective D-hydantoinase hydrolyzes the D-hydantoin to the corresponding D-N-carbamoyl-amino acid.

-

Final Conversion: A D-carbamoylase (or D-aminoacylase) enzyme hydrolyzes the D-N-carbamoyl-amino acid to produce the final D-Amino Acid.

This process is highly efficient and has been successfully applied at an industrial scale for various D-amino acids, achieving high yields and enantioselectivity.[2]

Chemical Resolution via Diastereomeric Salt Formation

This classical method involves reacting racemic DL-Arginine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization. D-3-bromocamphor-8-sulfonic acid is an effective resolving agent for this purpose.[3]

Experimental Workflow

Caption: Workflow for chemical resolution using a chiral resolving agent.

Experimental Protocol

This protocol is based on the optical resolution method using D-3-bromocamphor-8-sulfonic acid ammonium (B1175870) salt.[3]

-

Dissolution: Add DL-arginine (1.0 eq) and D-3-bromocamphor-8-sulfonic acid ammonium salt (1.0 eq) to a mixture of methanol and acetic acid (e.g., 200mL methanol and 80mL acetic acid for 10g of DL-arginine).

-

Heating: Heat the mixture to 50°C to ensure complete dissolution of the solids.

-

Crystallization: Slowly cool the solution to allow for the fractional crystallization of the less soluble diastereomeric salt (D-arginine-D-3-bromocamphor-8-sulfonate).

-

Isolation: Isolate the precipitated crystals by filtration.

-

Hydrolysis: Hydrolyze the isolated diastereomeric salt to liberate free D-Arginine. This can be effectively achieved using an ion-exchange resin.[3]

-

Salt Formation: Convert the free D-Arginine to its hydrochloride salt as described in previous sections.

-

Racemization (Optional): The L-Arginine remaining in the mother liquor can be racemized using a catalyst like salicylaldehyde (B1680747) and recycled to improve the overall yield.[3]

Quantitative Data

| Parameter | Value/Range | Reference |

| Resolving Agent | D-3-bromocamphor-8-sulfonic acid (or its salt) | [3] |

| Molar Ratio (Resolver:DL-Arg) | 0.5 - 1.5 equivalents (1.0 eq is typical) | [3] |

| Solvent System | Methanol / Acetic Acid | [3] |

| Racemization Catalyst | Salicylaldehyde, 3,5-dichlorosalicylaldehyde, etc. | [3] |

| Catalyst Amount | 0.05 - 0.2 equivalents (based on DL-Arginine) | [3] |

Isothermal Seeded Preferential Crystallization (ISPC)

Preferential crystallization is a technique used to separate enantiomers from a racemic compound-forming system. It relies on the controlled crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer. The process is guided by ternary phase diagrams (TPDs), which map the solubility behavior of the enantiomers and the racemate.[4][5]

Logical Workflow

Caption: Process flow for Isothermal Seeded Preferential Crystallization.

Methodology Overview

-

Phase Diagram Construction: The first step is to determine the ternary phase diagram for D-Arginine, L-Arginine, and the chosen solvent system (e.g., water-ethanol mixtures). This identifies the eutectic compositions and the metastable zone width, which are critical for the process.[4]

-

Solution Preparation: A supersaturated solution of DL-Arginine is prepared with a composition that lies within the metastable zone for the D-enantiomer. The use of an antisolvent like ethanol can shift the eutectic point, creating a wider operating range for crystallization.[4][5]

-

Seeding: The supersaturated solution is seeded with pure D-Arginine crystals. This induces the selective crystallization of D-Arginine.

-

Crystallization and Monitoring: The crystallization is allowed to proceed under isothermal conditions. The enantiomeric excess (ee) of the mother liquor is monitored. The process is stopped before the solution composition reaches the eutectic point to prevent the co-crystallization of the L-enantiomer.[4]

-

Isolation: The D-Arginine crystals are isolated by filtration, and the mother liquor, now enriched in L-Arginine, can be racemized and reused in a subsequent cycle.

Quantitative Data

The eutectic composition is a key parameter derived from the ternary phase diagram, indicating the limits of the resolution.

| Solvent System | Temperature | Eutectic Composition (ee%) | Reference |

| Water | 5 °C | 38% | [4] |

| Water | 15 - 45 °C | 50% | [4] |

| Water-Ethanol (0.65 vol fraction EtOH) | 5 - 45 °C | 68% | [4] |

The shift in the eutectic point to a higher ee% in the water-ethanol mixture demonstrates a significant process advantage, allowing for a higher yield per crystallization cycle.[4]

Summary and Comparison

| Method | Principle | Advantages | Disadvantages |

| Enzymatic Resolution | High stereoselectivity of L-arginase | Very high enantioselectivity; Mild reaction conditions (pH, temp); Environmentally friendly. | Requires enzyme isolation/purchase; Separation of product from substrate and co-products is necessary. |

| Hydantoinase Process | Multi-enzyme cascade | Dynamic kinetic resolution (high theoretical yield); Established industrial process for D-AAs. | Requires multiple enzymes; Synthesis of hydantoin precursor is an extra step. |

| Chemical Resolution | Diastereomeric salt formation | Well-established classical method; Can be coupled with racemization for high yield. | Requires stoichiometric amounts of expensive chiral resolving agents; Often involves organic solvents. |

| Preferential Crystallization | Selective crystallization | No chiral auxiliaries needed; Can be highly efficient and scalable. | Requires precise control over supersaturation and temperature; Process development is complex (requires phase diagrams). |

References

- 1. US5591613A - Method for the preparation of D-arginine and L-ornithine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. CN108093635B - Process for preparing D-arginine - Google Patents [patents.google.com]

- 4. Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

D-Arginine Hydrochloride: A Precursor for Enhanced Stability and Novel Functionality in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to overcome the inherent limitations of their naturally occurring counterparts. Among these, D-Arginine hydrochloride has emerged as a critical precursor for the synthesis of novel peptides with enhanced therapeutic potential. Its use addresses one of the most significant challenges in peptide drug development: proteolytic instability. By replacing the native L-Arginine with its D-enantiomer, researchers can significantly extend the in-vivo half-life of peptides, leading to improved pharmacokinetic profiles and therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the use of this compound in novel peptide synthesis, detailing experimental protocols, presenting comparative data, and visualizing key workflows and biological pathways.

The Significance of D-Arginine Incorporation

The primary advantage of substituting L-Arginine with D-Arginine lies in the enhanced resistance to enzymatic degradation.[4] Proteases, the enzymes responsible for peptide breakdown, are highly stereospecific and preferentially recognize L-amino acids.[5] Peptides incorporating D-amino acids are poor substrates for these enzymes, resulting in a significantly longer biological half-life.[2][3] This enhanced stability is a critical attribute for therapeutic peptides, as it can lead to improved bioavailability and sustained therapeutic action.[6]

Beyond stability, the introduction of a D-amino acid can also modulate the biological activity of a peptide. While the fundamental properties of the arginine side chain, such as its positive charge and hydrogen bonding capabilities, are retained, the altered stereochemistry can lead to unique interactions with biological targets.[4] This can result in modified receptor binding affinities, altered cell penetration efficiencies, and even novel pharmacological profiles.

Quantitative Data on D-Arginine Containing Peptides

The benefits of D-Arginine incorporation are evident in various comparative studies. The following tables summarize key quantitative data highlighting the advantages of D-Arginine-containing peptides.

| Parameter | L-Arginine Peptide (Onc18) | D-Arginine Peptide (Onc112) | Reference |

| Half-life in mouse serum | 25 minutes | > 8 hours | [2] |

| Remaining peptide after 1 hour in commercial serum | Not specified | > 96% | [2] |

Table 1: Comparative Proteolytic Stability of L-Arginine vs. D-Arginine Containing Peptides. This table illustrates the dramatic increase in stability achieved by substituting L-Arginine with D-Arginine in an oncocin derivative.

| Parameter | Vehicle | R18 (L-Arginine Peptide) | R18D (D-Arginine Peptide) | Reference |

| Mean Infarct Volume Reduction (%) | 0 | 12 | 33 | [6] |

| Neurological Score (lower is better) | 3 | 2 | 1.5 | [6] |

Table 2: Neuroprotective Effects of L- and D-Poly-Arginine Peptides in a Rat Model of Stroke. This data highlights the superior in vivo efficacy of the D-Arginine containing peptide, likely attributable to its enhanced stability.

Experimental Protocols

The synthesis of peptides containing D-Arginine typically follows standard solid-phase peptide synthesis (SPPS) protocols, with special considerations for the coupling of the sterically hindered D-amino acid. The most common precursor used is Fmoc-D-Arg(Pbf)-OH.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a D-Arginine Containing Peptide

This protocol outlines the manual coupling of Fmoc-D-Arg(Pbf)-OH onto a solid support resin.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-D-Arg(Pbf)-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% Piperidine (B6355638) in DMF

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIEA, 6 equivalents) in DMF. Allow the activation to proceed for 1-2 minutes.[7]

-

Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of the Pbf group, a "double coupling" may be necessary to ensure complete reaction.[8][9] To do this, after the initial coupling, drain the vessel and repeat steps 4 and 5.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide sequence is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Pbf and other side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, wash the pellet with cold diethyl ether, and dry under vacuum.

Protocol 2: Monitoring Coupling Efficiency with the Kaiser Test

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

Materials:

-

Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol

-

Solution B: 80 g phenol (B47542) in 20 mL ethanol

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

-

Ethanol

Methodology:

-

Take a small sample of the resin beads after the coupling step and wash them thoroughly with ethanol.

-

Add 2-3 drops of each of Solution A, B, and C to the resin beads.

-

Heat the sample at 100°C for 5 minutes.

-

Interpretation:

-

Blue or purple beads: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.

-

Yellow or colorless beads: Negative result, indicating a complete coupling reaction.[7]

-

Visualizing Workflows and Pathways

Experimental and Chemical Workflows

The following diagrams illustrate the key workflows in the synthesis and analysis of D-Arginine containing peptides.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Detailed workflow for a single D-Arginine coupling cycle.

Signaling Pathway: Cellular Uptake of Arginine-Rich Peptides

Arginine-rich peptides, including those containing D-Arginine, are known to act as cell-penetrating peptides (CPPs). One of the proposed mechanisms for their cellular uptake is macropinocytosis.

Caption: Proposed macropinocytosis pathway for CPP uptake.

Conclusion

This compound is an invaluable precursor in the synthesis of novel peptides for therapeutic applications. Its incorporation offers a reliable strategy to enhance proteolytic stability, a critical factor for improving the in vivo performance of peptide-based drugs. While the synthesis of D-Arginine containing peptides requires careful optimization of coupling conditions, the potential benefits in terms of increased half-life and efficacy are substantial. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and evaluate these promising molecules. As our understanding of the nuanced effects of stereochemistry on peptide function continues to grow, the use of D-Arginine and other non-proteinogenic amino acids will undoubtedly play an increasingly important role in the future of peptide drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. biotage.com [biotage.com]

- 9. biotage.com [biotage.com]

An In-depth Technical Guide to the Physiological Effects of D-Arginine Supplementation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary